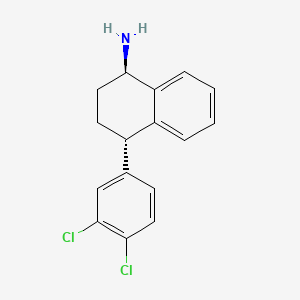
Dasotralin
Übersicht
Beschreibung
Dasotraline is a novel compound known as a potent inhibitor of presynaptic dopamine and norepinephrine reuptake. Its pharmacokinetic profile is characterized by slow absorption and a long elimination half-life, making it distinct in its class. Dasotraline has been studied for its efficacy and safety in treating conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and has shown significant improvement in symptoms with once-daily dosing (Findling et al., 2019).
Synthesis Analysis
Details on the chemical synthesis of Dasotraline are not directly provided in the available literature. However, its development as a dopamine and norepinephrine reuptake inhibitor indicates a complex synthetic pathway aimed at optimizing its action on neurotransmitter systems. The synthesis likely involves multi-step chemical reactions to ensure specificity and efficacy of the molecule.
Molecular Structure Analysis
Dasotraline’s molecular structure is designed to inhibit the reuptake of dopamine and norepinephrine effectively. Its structure-activity relationship (SAR) underlies its function as a reuptake inhibitor, ensuring slow absorption and a prolonged half-life conducive to once-daily dosing. The molecular intricacies ensure its potent action on neurotransmitter systems, differentiating it from other compounds in its therapeutic class.
Chemical Reactions and Properties
The chemical properties of Dasotraline facilitate its function as a reuptake inhibitor. Studies on its absorption, distribution, metabolism, and excretion reveal that after a single dose, the majority of the radioactivity is recovered in urine and feces, indicating extensive metabolism via oxidation and subsequent phase II conjugations. This extensive metabolism underscores its design for slow absorption and long-term action (Chen et al., 2016).
Physical Properties Analysis
Dasotraline's physical properties, including its pharmacokinetics, are pivotal to its therapeutic profile. It demonstrates slow absorption and a long elimination half-life, with dasotraline and its metabolites being extensively metabolized. The pharmacokinetic characteristics are crucial for its once-daily dosing regimen, ensuring stable plasma concentrations over a 24-hour period (Hopkins et al., 2015).
Chemical Properties Analysis
The chemical properties of Dasotraline, including its stability and interaction with human metabolic systems, play a significant role in its pharmacological profile. A study detailed the quantitative determination of dasotraline in human plasma, emphasizing the method's sensitivity and clinical application in pharmacokinetic analyses. This highlights the chemical stability and reliable detection of dasotraline, facilitating its clinical use and study (Skende et al., 2020).
Wissenschaftliche Forschungsanwendungen
Behandlung von ADHS bei Kindern
Dasotralin hat sich als wirksame und im Allgemeinen gut verträgliche Behandlung von ADHS bei Kindern im Alter von 6 bis 12 Jahren erwiesen . In einer Labor-Klassenzimmer-Studie wurde eine signifikante Verbesserung von this compound gegenüber Placebo im SKAMP-Kombinations-Score beobachtet . Die drei häufigsten Nebenwirkungen von this compound waren Schlaflosigkeit, Kopfschmerzen und verminderter Appetit .
Behandlung von ADHS bei Erwachsenen
This compound wurde auch zur Behandlung von ADHS bei Erwachsenen untersucht . In einer randomisierten, doppelblinden, Placebo-kontrollierten Proof-of-Concept-Studie zeigte this compound 8 mg/Tag signifikante Verbesserungen im ADHD RS-IV-Gesamtscore und im modifizierten CGI-S . Die häufigsten Nebenwirkungen, die berichtet wurden, waren Schlaflosigkeit, verminderter Appetit, Übelkeit und Mundtrockenheit .
Hemmung von Dopamin- und Noradrenalin-Transportern
This compound ist ein potenter Hemmer von Dopamin- und Noradrenalin-Transportern . Diese Eigenschaft ermöglicht es, mit einmal täglicher Dosierung stabile Plasmakonzentrationen zu erreichen .
Hemmung des Serotonin-Transporters
This compound hat sich in präklinischen Studien als potenter und ausgeglichener Wiederaufnahmehemmer von Serotonin erwiesen . Diese Eigenschaft macht es zu einem potenziellen Kandidaten für die Behandlung von Erkrankungen, die mit einem Serotonin-Ungleichgewicht verbunden sind .
Potenzielle Behandlung von Depressionen
Angesichts seiner Fähigkeit, die Wiederaufnahme von Serotonin, Noradrenalin und Dopamin zu hemmen, könnte this compound potenziell zur Behandlung von Depressionen eingesetzt werden . Weitere Forschung ist jedoch erforderlich, um seine Wirksamkeit und Sicherheit in dieser Anwendung zu bestätigen.
Potenzielle Behandlung von neurodevelopmentalen Störungen
ADHS ist eine neurodevelopmentale Störung, die durch Symptome von Unaufmerksamkeit, Hyperaktivität und Impulsivität gekennzeichnet ist . Angesichts seiner Wirksamkeit bei der Behandlung von ADHS könnte this compound potenziell zur Behandlung anderer neurodevelopmentalen Störungen eingesetzt werden. Weitere Forschung ist jedoch erforderlich, um diese potenzielle Anwendung zu untersuchen.
Wirkmechanismus
Target of Action
Dasotraline is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that was under development for the treatment of attention-deficit hyperactivity disorder (ADHD) and binge eating disorder (BED) . Its primary targets are the sodium-dependent dopamine transporter, sodium-dependent serotonin transporter, and sodium-dependent noradrenaline transporter .
Mode of Action
Dasotraline inhibits the reuptake of serotonin, norepinephrine, and dopamine by interacting with their respective transporters . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
The increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft can affect various biochemical pathways. These neurotransmitters are associated with mood regulation, attention, reward, and other cognitive functions .
Pharmacokinetics
It has been shown in preclinical studies to be a potent and balanced reuptake inhibitor of serotonin, norepinephrine, and dopamine .
Result of Action
The inhibition of reuptake leads to increased concentrations of serotonin, norepinephrine, and dopamine in the synaptic cleft. This can result in improved mood, increased attention, and reduced symptoms of ADHD and BED .
Safety and Hazards
In phase I clinical trials for attention deficit hyperactivity disorder, test subjects reported the following side effects: loss of appetite, dehydration, dry mouth, nausea, insomnia, anxiety, panic attacks, and headaches . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2/t11-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPXSILJHWNFMK-MEDUHNTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20217855 | |
| Record name | Dasotraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20217855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Dasotraline has been shown in preclinical studies to be a potent and balanced reuptake inhibitor of serotonin, norepinephrine and dopamine (SNDRI). Serotonin, norepinephrine and dopamine are neurotransmitters associated with depression. There are currently no marketed treatments for depression that inhibit reuptake of all three neurotransmitters. | |
| Record name | Dasotraline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12305 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
675126-05-3 | |
| Record name | Dasotraline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675126-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dasotraline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675126053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dasotraline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12305 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dasotraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20217855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DASOTRALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D28EY0L5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dasotraline interact with its targets and what are the downstream effects?
A1: Dasotraline acts by inhibiting the reuptake of dopamine and norepinephrine at presynaptic nerve terminals in the brain. [, , , , ] This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. These neurotransmitters play crucial roles in attention, executive function, and reward pathways, explaining dasotraline’s potential therapeutic effects in ADHD and BED. [, , , ]
Q2: What is the molecular formula and weight of dasotraline?
A2: Dasotraline's molecular formula is C16H15Cl2N and its molecular weight is 292.19 g/mol. [, ]
Q3: Is there any spectroscopic data available for dasotraline?
A3: While specific spectroscopic data isn't provided in the research papers, analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to quantify dasotraline in human plasma. [] These methods utilize specific mass transitions characteristic of dasotraline's structure for identification and quantification.
Q4: Can you describe the pharmacokinetic profile of dasotraline?
A4: Dasotraline exhibits slow absorption and a long elimination half-life (t1/2) of 47-77 hours, enabling once-daily dosing. [, , , , ] It achieves steady-state plasma concentration by 2 weeks of daily dosing. [] This pharmacokinetic profile contributes to its potential for providing sustained therapeutic benefits throughout the day. [, ]
Q5: How is dasotraline metabolized in the body?
A5: Dasotraline undergoes extensive metabolism primarily through oxidation and subsequent phase II conjugations. [] Major metabolic pathways include amine oxidation, N-hydroxylation, oxidative deamination, and N-acetylation. []
Q6: Does dasotraline interact with drug transporters or metabolizing enzymes?
A6: Research indicates dasotraline acts as a selective inhibitor of Cytochrome P450 2B6 (CYP2B6), an enzyme involved in drug metabolism. [] This selectivity makes it a potential tool for reaction phenotyping studies. Further research is needed to fully understand dasotraline's interactions with other drug transporters and metabolizing enzymes.
Q7: What is the evidence for dasotraline's efficacy in treating ADHD?
A7: Several clinical trials have explored dasotraline's efficacy in treating ADHD in both adults and children. In these trials, dasotraline demonstrated significant improvements in ADHD symptoms, including reductions in hyperactivity, impulsivity, and inattentiveness. [, , , , , , , , , , ] These improvements were observed using standardized rating scales like the ADHD Rating Scale (ADHD RS-IV) and Clinical Global Impression (CGI) scales. [, , , , , ]
Q8: What about dasotraline's efficacy in treating Binge Eating Disorder?
A8: Clinical trials have also investigated dasotraline as a potential treatment for BED. Results indicate that dasotraline can significantly reduce the frequency of binge eating episodes and improve associated symptoms like obsessive-compulsive behaviors related to food. [, , , ] These findings highlight dasotraline's potential for addressing the core psychopathological drivers of BED. []
Q9: Are there any biomarkers being researched to predict dasotraline's efficacy or monitor treatment response?
A9: While the provided research doesn't delve into specific biomarkers for dasotraline, exploring potential biomarkers could offer valuable insights into individual patient responses. Future research might investigate biomarkers related to dopamine and norepinephrine signaling pathways, as alterations in these pathways are implicated in both ADHD and BED.
Q10: What is the safety and tolerability profile of dasotraline?
A10: Dasotraline has been generally well-tolerated in clinical trials. [, , , , , , , , , , ] The most commonly reported adverse events were insomnia, decreased appetite, dry mouth, headache, and anxiety. [, , , , , , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H-benzo[de]isoquinoline](/img/structure/B1242339.png)
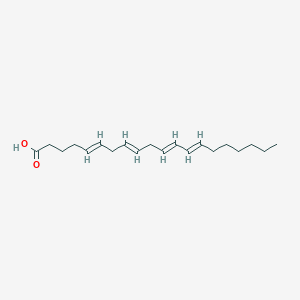
![4-[[Oxo-[4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]methyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1242341.png)
![N-{(E)-[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B1242344.png)
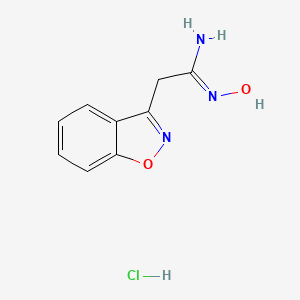
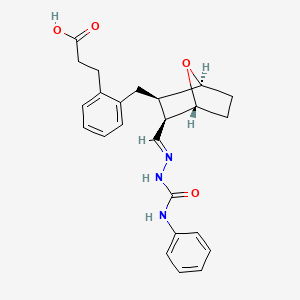
![N-[(E)-benzylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine](/img/structure/B1242347.png)

![N-benzyl-4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-amine](/img/structure/B1242352.png)

![7-Hydroxy-3-phenyl-4-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]chromen-2-one](/img/structure/B1242355.png)

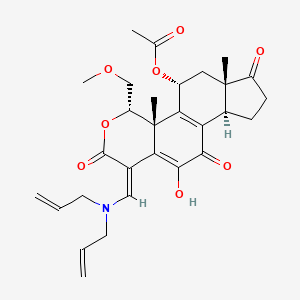
![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-methylsulfanyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B1242361.png)